molecular formula C14H23BN2O2 B11822346 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2079069-46-6

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B11822346
CAS No.: 2079069-46-6
M. Wt: 262.16 g/mol
InChI Key: IDRKTABFNPJLLU-UHFFFAOYSA-N
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Description

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group, a methyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the coupling partner.

Scientific Research Applications

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the boronate ester group makes it particularly valuable in cross-coupling reactions, while the cyclopropylmethyl and methyl groups may influence its binding interactions in biological systems.

Properties

CAS No.

2079069-46-6

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(5)12(11)8-10-6-7-10/h9-10H,6-8H2,1-5H3

InChI Key

IDRKTABFNPJLLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)CC3CC3

Origin of Product

United States

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